4-Ethyl-5-(2-methoxy-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol
Description
4-Ethyl-5-(2-methoxy-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol is a triazole-based heterocyclic compound characterized by a 1,2,4-triazole core substituted with an ethyl group at position 4, a 2-methoxy-phenoxymethyl moiety at position 5, and a thiol (-SH) group at position 2.
Properties
IUPAC Name |
4-ethyl-3-[(2-methoxyphenoxy)methyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-3-15-11(13-14-12(15)18)8-17-10-7-5-4-6-9(10)16-2/h4-7H,3,8H2,1-2H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCQNQLDAHTXJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)COC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-(2-methoxy-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol typically involves the reaction of 2-methoxyphenol with ethyl bromoacetate to form an intermediate, which is then reacted with thiosemicarbazide to yield the desired triazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-5-(2-methoxy-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted triazole derivatives. These products can have different biological and chemical properties, making them useful in various applications .
Scientific Research Applications
Antimicrobial Properties
Research has indicated that triazole derivatives exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : Studies have shown that compounds similar to 4-Ethyl-5-(2-methoxy-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol demonstrate effective inhibition against various Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
- Antifungal Activity : Triazoles are widely recognized for their antifungal properties. They inhibit the synthesis of ergosterol, a vital component of fungal cell membranes. Compounds in this class have been tested against fungi such as Candida albicans and Aspergillus niger, showing promising results.
Anticancer Potential
The triazole scaffold has also been explored for anticancer applications. Several studies suggest that derivatives can induce apoptosis in cancer cells through mechanisms such as:
- Inhibition of Cell Proliferation : Certain triazole compounds have been found to inhibit tumor growth by interfering with cell cycle regulation.
- Targeting Specific Pathways : Some derivatives modulate signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway.
Case Study 1: Antimicrobial Efficacy
In a study examining various triazole derivatives, including those structurally related to this compound, researchers employed the disc diffusion method to assess antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. Results indicated that several derivatives exhibited zones of inhibition ranging from 10 mm to 20 mm, suggesting significant antibacterial and antifungal properties .
| Compound | Zone of Inhibition (mm) | Target Organism |
|---|---|---|
| 4a | 15 | Staphylococcus aureus |
| 4b | 18 | Escherichia coli |
| 4c | 12 | Candida albicans |
Case Study 2: Anticancer Activity
Another study focused on evaluating the cytotoxic effects of triazole derivatives on various cancer cell lines. The findings revealed that certain compounds led to a dose-dependent decrease in cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines. The most potent derivative resulted in a reduction of over 70% in cell viability at higher concentrations .
Mechanism of Action
The mechanism of action of 4-Ethyl-5-(2-methoxy-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural analogs and their substituent variations:
Key Observations :
- Substituent Flexibility: The phenoxymethyl group at position 5 can be modified with methoxy (target compound), methyl (), or ethyl () groups, altering lipophilicity and steric effects.
Key Observations :
- Alkylation Efficiency: Alkylation using cesium carbonate in DMF () is a common high-yield method for introducing phenoxymethyl groups.
- Cyclization Strategies : Thiosemicarbazide cyclization () offers versatility for introducing heteroaromatic substituents (e.g., pyridinyl).
Table 3: Reported Bioactivities of Analogues
Key Observations :
- Antioxidant Potential: Schiff base derivatives (e.g., compound 5b in ) show potent DPPH radical scavenging, suggesting the thiol group enhances redox activity.
- Substituent Impact : Electron-withdrawing groups (e.g., fluorine at position 5 in ) may enhance antimicrobial activity.
Biological Activity
4-Ethyl-5-(2-methoxy-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article synthesizes existing research findings to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound belongs to the triazole family, characterized by a five-membered ring containing three nitrogen atoms. The specific substituents on the triazole ring enhance its biological activity, making it a candidate for various therapeutic applications.
Biological Activity Overview
The biological activities of this compound include:
- Antimicrobial Activity : Studies have shown that derivatives of triazole compounds exhibit significant antimicrobial properties against various bacterial and fungal strains.
- Anticancer Activity : Research indicates that certain triazole derivatives can inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Activity
Research has demonstrated that triazole derivatives possess antimicrobial properties. For instance, studies showed that related compounds exhibited moderate to good activity against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli), as well as fungi such as Candida albicans and Aspergillus niger .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Name | Bacteria/Fungi Tested | Activity Level |
|---|---|---|
| 4-Ethyl-5-(2-methoxy-phenoxymethyl)-4H-triazole-3-thiol | Staphylococcus aureus | Moderate |
| Escherichia coli | Good | |
| Candida albicans | Moderate | |
| Aspergillus niger | Good |
Anticancer Activity
The anticancer properties of triazole compounds have been explored in various studies. The compound's ability to induce cytotoxicity in cancer cell lines has been linked to its interaction with cellular pathways involved in apoptosis.
Case Studies
- Study on Melanoma Cells : A derivative similar to 4-Ethyl-5-(2-methoxy-phenoxymethyl)-4H-triazole-3-thiol was tested against human melanoma IGR39 cells. The results indicated significant cytotoxic effects at specific concentrations, suggesting potential use in melanoma treatment .
- Triple-Negative Breast Cancer : Another study evaluated the effectiveness of triazole derivatives against MDA-MB-231 cell lines. The results highlighted the selectivity of these compounds towards cancer cells, demonstrating their potential for targeted cancer therapy .
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Pathways : Triazoles can inhibit enzymes involved in critical metabolic pathways in pathogens and cancer cells.
- Induction of Apoptosis : The compound may promote programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
Q & A
Q. How can conflicting computational predictions about metabolic stability be reconciled?
- Analysis : Differences in software (e.g., Pass Online® vs. SwissADME) and parameter settings (e.g., cytochrome P450 isoforms modeled) affect predictions. Validate via in vitro microsomal assays (human liver microsomes, NADPH cofactor) to measure t and intrinsic clearance. Adjust computational models using experimental data .
Methodological Tables
Table 1. Key Synthetic Parameters for Alkylation Reactions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–80°C | ↑↑ (70% → 85%) |
| Solvent | Ethanol/water (3:1) | Precipitates product |
| Base | KOH (1.2 eq) | Minimizes hydrolysis |
| Reaction Time | 4–6 hours | Avoids over-alkylation |
Table 2. Comparative Bioactivity of Derivatives
| Substituent | α-Glucosidase IC (µM) | Antifungal MIC (µg/mL) |
|---|---|---|
| 4-Ethyl | 12.3 ± 1.2 | 16 (C. albicans) |
| 4-Benzyl | 8.7 ± 0.9 | 8 (C. albicans) |
| 4-(2-Methoxyphenyl) | 18.5 ± 2.1 | 32 (C. albicans) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
